molecular formula C23H26N4O3S2 B4046290 7-(4-methoxyphenyl)-12-propan-2-yl-3-propylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

7-(4-methoxyphenyl)-12-propan-2-yl-3-propylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

Cat. No.: B4046290
M. Wt: 470.6 g/mol
InChI Key: KCKWFCCKGZLJPF-UHFFFAOYSA-N
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Description

7-(4-methoxyphenyl)-12-propan-2-yl-3-propylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[77002,6010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one is a complex organic compound with a unique structure that includes multiple rings and heteroatoms

Preparation Methods

The synthesis of 7-(4-methoxyphenyl)-12-propan-2-yl-3-propylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one involves multiple steps, including the formation of the core tetracyclic structure and the introduction of various functional groups. The synthetic routes typically involve:

    Cyclization reactions: to form the tetracyclic core.

    Functional group modifications: to introduce the methoxyphenyl, propan-2-yl, and propylsulfanyl groups.

    Oxidation and reduction reactions: to achieve the desired oxidation states of the sulfur and oxygen atoms.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scales.

Chemical Reactions Analysis

7-(4-methoxyphenyl)-12-propan-2-yl-3-propylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one can undergo various chemical reactions, including:

    Oxidation reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction reactions: The ketone group can be reduced to form alcohols.

    Substitution reactions: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Addition reactions: The double bonds in the tetracyclic core can participate in addition reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-(4-methoxyphenyl)-12-propan-2-yl-3-propylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[77002,6

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity and could be studied for its effects on various biological systems.

    Medicine: It could be investigated for potential therapeutic applications, such as anticancer or antimicrobial properties.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenyl)-12-propan-2-yl-3-propylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one involves its interaction with molecular targets in biological systems. The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar compounds to 7-(4-methoxyphenyl)-12-propan-2-yl-3-propylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one include:

These compounds share a similar tetracyclic core structure but differ in the functional groups attached to the core. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

7-(4-methoxyphenyl)-12-propan-2-yl-3-propylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S2/c1-5-10-31-23-25-24-22-26(14-6-8-15(29-4)9-7-14)20(28)19-16-11-17(13(2)3)30-12-18(16)32-21(19)27(22)23/h6-9,13,17H,5,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKWFCCKGZLJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C2N1C3=C(C4=C(S3)COC(C4)C(C)C)C(=O)N2C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-methoxyphenyl)-12-propan-2-yl-3-propylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one
Reactant of Route 2
Reactant of Route 2
7-(4-methoxyphenyl)-12-propan-2-yl-3-propylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one
Reactant of Route 3
Reactant of Route 3
7-(4-methoxyphenyl)-12-propan-2-yl-3-propylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one
Reactant of Route 4
Reactant of Route 4
7-(4-methoxyphenyl)-12-propan-2-yl-3-propylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one
Reactant of Route 5
Reactant of Route 5
7-(4-methoxyphenyl)-12-propan-2-yl-3-propylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one
Reactant of Route 6
Reactant of Route 6
7-(4-methoxyphenyl)-12-propan-2-yl-3-propylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

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